molecular formula C13H11N3O2 B3166193 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 908824-90-8

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No.: B3166193
CAS No.: 908824-90-8
M. Wt: 241.24 g/mol
InChI Key: LIARQZAKYQMYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound features a pyrimidine core substituted with furan and methylfuran groups. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Scientific Research Applications

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of novel materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Substitution Reactions: The furan and methylfuran groups are introduced through substitution reactions. This can be achieved by using appropriate furan derivatives and coupling them with the pyrimidine core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine moieties can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)pyrimidin-2-amine: Lacks the methylfuran group.

    6-(5-Methylfuran-2-yl)pyrimidin-2-amine: Lacks the furan group.

    4,6-Difurylpyrimidin-2-amine: Contains two furan groups without the methyl substitution.

Uniqueness

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the presence of both furan and methylfuran groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIARQZAKYQMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Reactant of Route 2
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Reactant of Route 3
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Reactant of Route 4
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Reactant of Route 5
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Reactant of Route 6
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.